molecular formula C24H23N5O5S3 B2427991 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 865175-55-9

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No. B2427991
M. Wt: 557.66
InChI Key: MPXQLHOWWDWBMJ-PNHLSOANSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H23N5O5S3 and its molecular weight is 557.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide have been studied for their potential in cardiac electrophysiological activity. For instance, a study by Morgan et al. (1990) focused on N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potency in vitro similar to that of known class III agents used in clinical trials for cardiac applications (Morgan et al., 1990).

Antimicrobial Activity

The compound's structure is related to various synthesized benzamides with antimicrobial properties. Saeed and Rafique (2013) synthesized N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, showcasing their potential in antimicrobial applications (Saeed & Rafique, 2013).

Role in ATP-Binding Cassette Transporter and Scavenger Receptor Class B

A study by Shu-yi (2013) identified novel analogs of substituted N-(benzo[d]thiazol-2-yl)benzamide, including compounds similar to the one , as up-regulators of ATP-binding cassette transporter A1 and scavenger receptor class B type I. This could have implications in developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).

Druglikeness Properties and Molecular Structure Prediction

The molecular properties and druglikeness of similar compounds were explored by P et al. (2021), indicating their potential as drug candidates based on molecular property studies (P et al., 2021).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S3/c1-3-14-29-21-11-10-20(36(2,31)32)17-22(21)35-24(29)27-23(30)18-6-8-19(9-7-18)37(33,34)28(15-4-12-25)16-5-13-26/h3,6-11,17H,1,4-5,14-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQLHOWWDWBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

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